molecular formula C14H9ClFNO B1306124 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile CAS No. 5516-26-7

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile

Cat. No.: B1306124
CAS No.: 5516-26-7
M. Wt: 261.68 g/mol
InChI Key: UWNVVYMELDMTSW-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is a useful research compound. Its molecular formula is C14H9ClFNO and its molecular weight is 261.68 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in pharmacology.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H10_{10}ClFNO and a molecular weight of approximately 261.68 g/mol. Its structure includes a chloro group, a methoxy group attached to a fluorophenyl moiety, and a benzonitrile functional group. These features contribute to its reactivity and biological activity, particularly in modulating interactions with various biological targets.

Property Value
Molecular FormulaC13_{13}H10_{10}ClFNO
Molecular Weight261.68 g/mol
Chloro GroupPresent
Methoxy GroupPresent
Biological TargetsEnzymes, Receptors

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of the Chloro Group : Chlorination of the appropriate benzene derivative.
  • Methoxy Group Introduction : Alkylation using methanol or a methoxy-containing reagent.
  • Benzonitrile Formation : Nitration followed by cyclization to introduce the benzonitrile moiety.

These methods may vary based on specific laboratory conditions and desired yields.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen substituents enhances binding affinity and specificity, which is crucial for therapeutic applications. Preliminary studies suggest its potential in treating conditions related to inflammation or cancer due to its ability to modulate biological pathways.

Pharmacological Applications

Research indicates that this compound may exhibit significant antiproliferative activity against various cancer cell lines. For example, it has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which plays a critical role in tumorigenesis:

  • In vitro Studies : Demonstrated higher antiproliferative activity compared to reference drugs like gefitinib and lapatinib .
  • Cell Lines Tested : The compound was evaluated on multiple cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), showing varying degrees of cytotoxicity.

Case Studies

  • Antiproliferative Activity : In one study, this compound exhibited an IC50_{50} value of approximately 0.07 nM against HepG2 cells, indicating potent activity compared to afatinib (IC50_{50} = 1.40 nM) .
  • Binding Affinity Studies : Molecular docking studies revealed that the compound binds effectively to the active site of EGFR, forming multiple interactions with key residues that enhance its inhibitory effects .

Properties

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNVVYMELDMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388083
Record name 3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5516-26-7
Record name 3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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